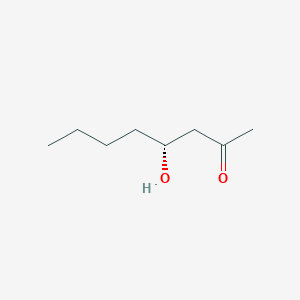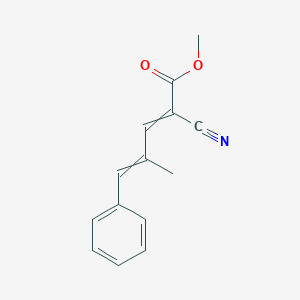
2,4-Pentadienoic acid, 2-cyano-4-methyl-5-phenyl-, methyl ester, (E,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C13H11NO2. It is a derivative of penta-2,4-dienoate and contains a cyano group, a methyl group, and a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a malononitrile derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The cyano group and the conjugated diene system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-cyano-5-phenylpenta-2,4-dienoate
- Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate
Uniqueness
Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate is unique due to the presence of both a cyano group and a conjugated diene system, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65828-02-6 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C14H13NO2/c1-11(8-12-6-4-3-5-7-12)9-13(10-15)14(16)17-2/h3-9H,1-2H3 |
InChI-Schlüssel |
UVHVBHYQXAKTSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=C(C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
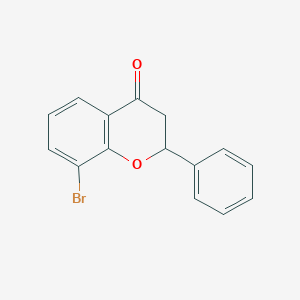

![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)

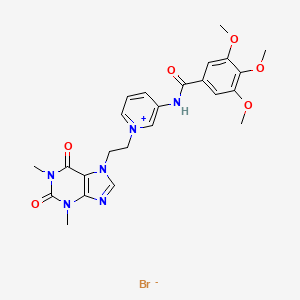


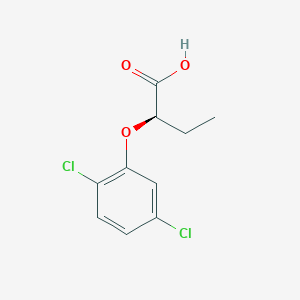
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
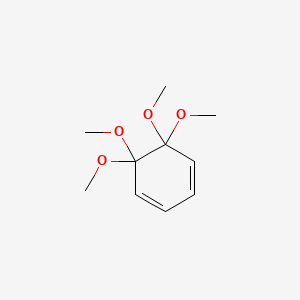
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
